molecular formula C11H12F3NO3 B12950382 (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid

(S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid

Katalognummer: B12950382
Molekulargewicht: 263.21 g/mol
InChI-Schlüssel: YCHQBHGFEJYTRV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity. The presence of the trifluoromethoxy group makes this compound particularly valuable in pharmaceutical and agrochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid stands out due to the presence of the trifluoromethoxy group, which provides unique stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel

C11H12F3NO3

Molekulargewicht

263.21 g/mol

IUPAC-Name

(2S)-2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m0/s1

InChI-Schlüssel

YCHQBHGFEJYTRV-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)OC(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.